1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound with the molecular formula C21H23N5O. It is known for its complex structure, which includes a piperazine ring, a triazole ring, and a diphenylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperazine ring, followed by the introduction of the diphenylmethyl group and the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but different functional groups.
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethanol: Contains an alcohol group instead of a ketone.
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethane: Lacks the carbonyl group
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-20(15-26-17-22-16-23-26)24-11-13-25(14-12-24)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,21H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYUQDIBXOKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.